6-(Azepan-1-yl)-4-methylnicotinaldehyde
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Overview
Description
6-(Azepan-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a nicotinaldehyde core substituted with an azepane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-4-methylnicotinaldehyde typically involves the introduction of the azepane ring to the nicotinaldehyde core. One common method involves the reaction of 4-methylnicotinaldehyde with azepane under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The azepane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents such as halogens or other electrophiles.
Major Products Formed
Oxidation: 6-(Azepan-1-yl)-4-methylnicotinic acid.
Reduction: 6-(Azepan-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Azepan-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: It can be used in the development of new materials with specific properties, such as luminescent materials or catalysts.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The azepane ring and the aldehyde group can form interactions with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-(Azepan-1-yl)-9H-purine: Another compound with an azepane ring, used in different biological studies.
1-(Azepan-1-yl)dodecan-1-one: Known for its use as a penetration enhancer in pharmaceutical formulations.
1- (2- (azepan-1-yl)nicotinoyl)guanidine: A compound with similar structural features, used in HIV-1 research.
Uniqueness
6-(Azepan-1-yl)-4-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azepane ring with a nicotinaldehyde core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-(azepan-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18N2O/c1-11-8-13(14-9-12(11)10-16)15-6-4-2-3-5-7-15/h8-10H,2-7H2,1H3 |
InChI Key |
QDUMUCYIEFKUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N2CCCCCC2 |
Origin of Product |
United States |
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